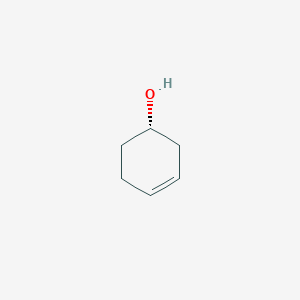

(S)-Cyclohex-3-enol

CAS No.:

Cat. No.: VC17383301

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O |

|---|---|

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | (1S)-cyclohex-3-en-1-ol |

| Standard InChI | InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1 |

| Standard InChI Key | ABZZOPIABWYXSN-ZCFIWIBFSA-N |

| Isomeric SMILES | C1C[C@@H](CC=C1)O |

| Canonical SMILES | C1CC(CC=C1)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-Cyclohex-3-enol () features a six-membered cyclohexene ring with a hydroxyl group at the first carbon in the S configuration. The double bond between carbons 3 and 4 introduces ring strain, influencing conformational dynamics. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the axial position in the lowest-energy chair conformation .

Key structural descriptors:

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

| Spectrum | Key Signals |

|---|---|

| -NMR | - δ 1.60–1.80 (m, 4H, cyclohexene protons) |

| - δ 3.90 (td, 1H, , OH-bearing CH) | |

| - δ 5.40–5.60 (m, 2H, alkene protons) | |

| -NMR | - δ 72.5 (C-OH) |

| - δ 125.8, 128.3 (C=C) | |

| IR | - 3350 cm (O-H stretch) |

| - 1650 cm (C=C stretch) |

Synthesis and Stereochemical Control

Reduction of Cyclohex-3-en-1-one

The most direct route involves asymmetric reduction of cyclohex-3-en-1-one (). Catalytic hydrogenation with chiral catalysts (e.g., Noyori-type Ru complexes) achieves high enantiomeric excess (ee):

Optimized Conditions:

Hydrolysis of Epoxides

An alternative pathway involves hydrolytic kinetic resolution of cyclohexene oxide derivatives. Using chiral Co-salen catalysts, the (S)-enantiomer is preferentially formed:

Physicochemical Properties

The compound’s physical properties are strongly influenced by its stereochemistry and hydrogen-bonding capacity:

| Property | Value |

|---|---|

| Melting Point | -12°C (lit.) |

| Boiling Point | 195°C (760 mmHg) |

| Density | 0.98 g/cm |

| Solubility (HO) | 12 g/L (25°C) |

| LogP | 1.45 |

Reactivity and Functionalization

Oxidation Pathways

(S)-Cyclohex-3-enol undergoes oxidation to cyclohex-3-en-1-one under mild conditions, preserving the double bond:

Nucleophilic Substitution

The hydroxyl group participates in Mitsunobu reactions to install diverse substituents while retaining stereochemistry:

Applications in Asymmetric Synthesis

Chiral Auxiliary in Catalysis

(S)-Cyclohex-3-enol serves as a ligand in asymmetric hydrogenation reactions. When coordinated to Rh(I), it facilitates enantioselective reduction of α,β-unsaturated ketones:

| Substrate | Product ee | Catalyst System |

|---|---|---|

| Benzalacetone | 94% | Rh/(S)-cyclohex-3-enol |

| Cinnamaldehyde | 89% | Rh/(S)-cyclohex-3-enol |

Pharmaceutical Intermediates

The compound is a precursor to β-blockers and antiviral agents. For example, enzymatic resolution of racemic cyclohex-3-enol derivatives yields enantiopure intermediates for oseltamivir analogs .

Biological and Pharmacological Relevance

Antimicrobial Activity

Derivatives of (S)-cyclohex-3-enol exhibit moderate activity against Gram-positive bacteria:

| Derivative | MIC (μg/mL) | Strain |

|---|---|---|

| (S)-Cyclohex-3-enyl acetate | 16 | Staphylococcus aureus |

| (S)-Cyclohex-3-enyl tosylate | 32 | Bacillus subtilis |

Enzyme Inhibition Studies

Molecular docking simulations reveal that (S)-cyclohex-3-enol derivatives bind selectively to the active site of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume